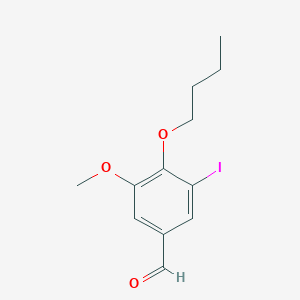4-Butoxy-3-iodo-5-methoxybenzaldehyde
CAS No.: 834914-06-6
Cat. No.: VC4566173
Molecular Formula: C12H15IO3
Molecular Weight: 334.153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834914-06-6 |
|---|---|
| Molecular Formula | C12H15IO3 |
| Molecular Weight | 334.153 |
| IUPAC Name | 4-butoxy-3-iodo-5-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C12H15IO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | VVFLEEOOILHHLO-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1I)C=O)OC |
Introduction
4-Butoxy-3-iodo-5-methoxybenzaldehyde is a synthetic organic compound with the chemical formula C12H15IO3. It is a derivative of benzaldehyde, featuring a butoxy group at the 4-position, an iodo group at the 3-position, and a methoxy group at the 5-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Reactions
While specific synthesis protocols for 4-butoxy-3-iodo-5-methoxybenzaldehyde are not widely documented, compounds with similar structures often involve multi-step syntheses starting from simpler benzaldehyde derivatives. These processes typically include halogenation and etherification reactions to introduce the iodo and butoxy groups, respectively.
Biological and Pharmaceutical Applications
Although specific biological or pharmaceutical applications of 4-butoxy-3-iodo-5-methoxybenzaldehyde are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, vanillin derivatives, which share some structural similarities, have been explored for their antimicrobial and anti-inflammatory properties . The presence of electron-withdrawing groups like iodo can enhance certain biological activities, but detailed studies on this specific compound are lacking.
Research Findings and Future Directions
Given the limited availability of specific research findings on 4-butoxy-3-iodo-5-methoxybenzaldehyde, future studies could focus on exploring its reactivity, potential biological activities, and applications in organic synthesis. The compound's unique structure suggests it might serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume